3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid
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Overview
Description
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid, also known by its IUPAC name (2E)-3-{4-[(diethylamino)sulfonyl]phenyl}-2-propenoic acid, is a compound with a molecular weight of 283.35 g/mol . This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)benzoic acid
- 3-(4-(diethylsulfamoyl)phenyl)propanoic acid
- 4-(diethylsulfamoyl)phenylacetic acid
Uniqueness
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid is unique due to the presence of both the diethylsulfamoyl group and the prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
(E)-3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJKOMQNAPTKQ-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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